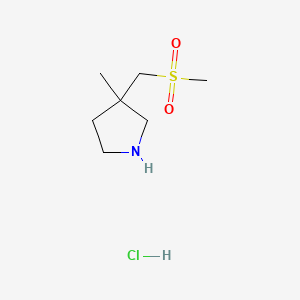
4-chloro-5-methyl-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzene ring fused with a triazole ring, with chlorine and methyl substituents at the 4 and 5 positions, respectively. Benzotriazole derivatives are renowned for their stability and unique physicochemical properties, making them valuable in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-methyl-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine using iron powder in an acidic medium, yielding 4-chloro-1,2-phenylenediamine.
Diazotization and Cyclization: The resulting diamine undergoes diazotization followed by cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity, often achieving yields of around 78% .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation can produce quinone-like structures .
Scientific Research Applications
4-Chloro-5-methyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials for electronics and photovoltaics
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets:
Enzyme Inhibition: The compound can bind to enzyme active sites, inhibiting their activity.
Radical Scavenging: It can stabilize free radicals, preventing oxidative damage.
Metal Coordination: Forms stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor
Comparison with Similar Compounds
- 5-Methyl-1H-benzotriazole
- 4-Methyl-1H-benzotriazole
- 5-Chloro-1H-benzotriazole
- 4-Chloro-1H-benzotriazole
Comparison: 4-Chloro-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both chlorine and methyl groups, which confer distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to its analogs, which may lack one of these substituents .
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-5-methyl-2H-benzotriazole |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3,(H,9,10,11) |
InChI Key |
UXLLNIYROAEWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NNN=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)





![2-{[(Benzyloxy)carbonyl]amino}-5-(1,3-dioxolan-2-yl)pentanoic acid](/img/structure/B15303851.png)


